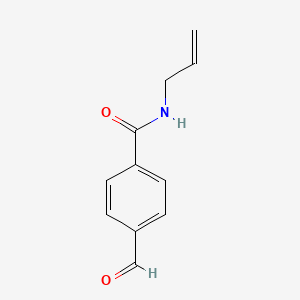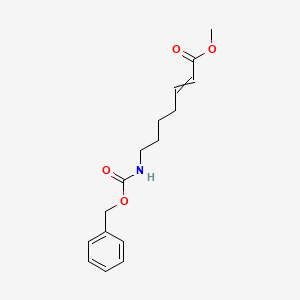![molecular formula C17H18N2S B12456186 4,5,6-Trimethyl-2-[(2-methylbenzyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B12456186.png)
4,5,6-Trimethyl-2-[(2-methylbenzyl)sulfanyl]pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,6-Trimethyl-2-[(2-methylbenzyl)sulfanyl]pyridine-3-carbonitrile is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with three methyl groups, a 2-methylbenzylsulfanyl group, and a carbonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-Trimethyl-2-[(2-methylbenzyl)sulfanyl]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the alkylation of a pyridine derivative with a suitable benzyl halide in the presence of a base. The reaction conditions often involve the use of solvents like dimethylformamide or tetrahydrofuran and bases such as sodium hydride or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,5,6-Trimethyl-2-[(2-methylbenzyl)sulfanyl]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The methyl groups on the pyridine ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for the reduction of the carbonitrile group.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the pyridine ring.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Brominated or nitrated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
4,5,6-Trimethyl-2-[(2-methylbenzyl)sulfanyl]pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4,5,6-Trimethyl-2-[(2-methylbenzyl)sulfanyl]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. The carbonitrile group can act as a hydrogen bond acceptor, further stabilizing the compound-protein complex.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,5,6-Trimethyl-2-[(2-chlorobenzyl)sulfanyl]pyridine-3-carbonitrile
- 4,5,6-Trimethyl-2-[(2-fluorobenzyl)sulfanyl]pyridine-3-carbonitrile
- 4,5,6-Trimethyl-2-[(2-methoxybenzyl)sulfanyl]pyridine-3-carbonitrile
Uniqueness
4,5,6-Trimethyl-2-[(2-methylbenzyl)sulfanyl]pyridine-3-carbonitrile is unique due to the presence of the 2-methylbenzylsulfanyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable molecule for various applications.
Eigenschaften
Molekularformel |
C17H18N2S |
|---|---|
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
4,5,6-trimethyl-2-[(2-methylphenyl)methylsulfanyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C17H18N2S/c1-11-7-5-6-8-15(11)10-20-17-16(9-18)13(3)12(2)14(4)19-17/h5-8H,10H2,1-4H3 |
InChI-Schlüssel |
WBQFWOFSXHDXTK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1CSC2=C(C(=C(C(=N2)C)C)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Tert-butoxycarbonyl-4,5,6,7-tetrahydro-1H-pyrazolo-[3,4-C]-pyridine](/img/structure/B12456103.png)

![6-amino-4-{4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl}-3-phenyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12456129.png)

![N-(3-Chloro-2-methylphenyl)-3-{N'-[4-(N'-{3-[(3-chloro-2-methylphenyl)carbamoyl]propanoyl}hydrazinecarbonyl)butanoyl]hydrazinecarbonyl}propanamide](/img/structure/B12456154.png)

![2-[3-(acetylamino)phenoxy]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12456169.png)
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2-methylphenyl)glycinamide](/img/structure/B12456177.png)
![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 5,9-dimethyl-14-methylidene-13-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12456185.png)
![N-[(4aR,6S,7R,8R,8aS)-6-azido-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide (non-preferred name)](/img/structure/B12456190.png)
![2-[3-(trifluoromethyl)-4,5,6,6a-tetrahydrocyclopenta[c]pyrazol-1(3aH)-yl]ethanol](/img/structure/B12456196.png)
![N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}pyrimidin-2-amine](/img/structure/B12456202.png)
![methyl 4-({[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoate](/img/structure/B12456209.png)

